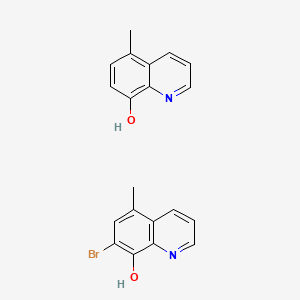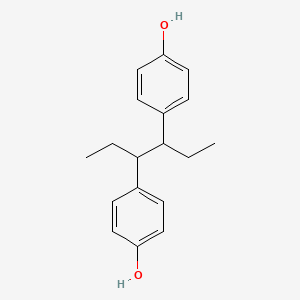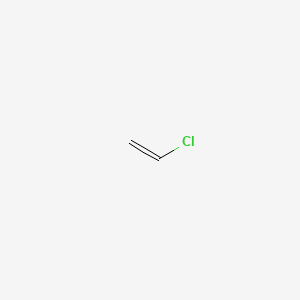
CPT-11 carboxylate form
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CPT-11 carboxylate form is a member of quinolines.
科学的研究の応用
Kinetics and Interconversion
- Kinetics of CPT-11 and SN-38: Rivory et al. (1994) studied the kinetics of the in vivo interconversion of the carboxylate and lactone forms of CPT-11 and its active metabolite SN-38. The rapid apparent conversion of CPT-11 lactone to the carboxylate form in vivo was noted, with the carboxylate becoming the predominant form after infusion. This has implications for understanding the drug's activity, as CPT derivatives are active in their lactone form (Rivory et al., 1994).
Metabolism and Transformation
- Conversion to SN-38 by Human Liver Microsomes: Haaz et al. (1997) explored the transformation of CPT-11 to SN-38 by human liver microsomes, noting that the steady-state velocity of SN-38 formation was higher when the substrate was in the lactone form compared to the carboxylate form. This study is key in understanding how CPT-11 is metabolized in the human body (Haaz et al., 1997).
Pharmacokinetics
- Population Pharmacokinetics: Xie et al. (2002) developed pharmacokinetic models for CPT-11 and its metabolites, including the lactone and carboxylate forms. The study highlighted the interconversion between these forms and their distinct tissue distributions and clearances, which are crucial for understanding the drug's pharmacokinetics (Xie et al., 2002).
Therapeutic Efficacy Limitations
- Limitations due to Diarrhea: Ikegami et al. (2002) discussed how the equilibrium between the lactone and carboxylate forms of CPT-11 and SN-38 at different pH levels impacts their intestinal uptake and the resultant therapeutic efficacy, particularly in relation to CPT-11-induced diarrhea (Ikegami et al., 2002).
Analytical Methods
- High-Performance Liquid Chromatography (HPLC) Method: Rivory and Robert (1994) described an HPLC method for quantitating the carboxylate and lactone forms of CPT-11 and SN-38 in plasma. This method is crucial for monitoring the drug forms in patients (Rivory & Robert, 1994).
Real-Time Monitoring
- Monitoring Lactone Hydrolysis: Yin et al. (2015) developed a strategy for real-time monitoring of the lactone hydrolysis of CPT-11, which could be vital for ensuring drug safety and efficacy (Yin et al., 2015).
Drug Interactions and Metabolism
- Influence of Cytochrome P-450: Haaz et al. (1998) investigated how CPT-11 is metabolized by human hepatic microsomes, emphasizing the role of cytochrome P-450 in this process. Understanding these interactions is key for predicting drug efficacy and potential interactions (Haaz et al., 1998).
Alternate Delivery Routes
- Buccal Route Delivery: Shah et al. (2017) evaluated the feasibility of delivering CPT-11 through the buccal route, considering the permeability of both lactone and carboxylate forms. This research offers insights into alternative delivery methods for CPT-11 (Shah et al., 2017).
特性
分子式 |
C33H39N4O7- |
|---|---|
分子量 |
603.7 g/mol |
IUPAC名 |
(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
InChI |
InChI=1S/C33H40N4O7/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41)/p-1/t33-/m0/s1 |
InChIキー |
DCYPPLWVDXGNOW-XIFFEERXSA-M |
異性体SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
正規SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)





